2-(3-Cyano-4-phenylpyrrol-1-yl)pyridine-4-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID27841045-Compound-133” involves a one-pot three-component domino coupling reaction. The reaction includes indandione, 6-aminouracil or 4-aminocoumarin, and isatin or 5-bromoisatin, using polyethylene glycol-sulfonic acid as a catalyst in aqueous media at 70°C .
Industrial Production Methods: While specific industrial production methods for “PMID27841045-Compound-133” are not detailed, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the availability of high-purity starting materials, and employing efficient purification techniques to obtain the desired compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: “PMID27841045-Compound-133” undergoes various chemical reactions, including:
Oxidation: Catalyzed by xanthine dehydrogenase/oxidase, leading to the formation of uric acid.
Reduction: Potential reduction reactions under specific conditions.
Substitution: Possible substitution reactions depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Involves xanthine dehydrogenase/oxidase and oxygen.
Reduction: May involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes nucleophiles or electrophiles depending on the reaction type.
Major Products:
Oxidation: Uric acid.
Reduction and Substitution: Products vary based on the specific reagents and conditions used.
Scientific Research Applications
“PMID27841045-Compound-133” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme-catalyzed reactions and oxidative stress mechanisms.
Biology: Investigated for its role in purine metabolism and its effects on cellular oxidative stress.
Industry: Utilized in the development of enzyme inhibitors and as a reference compound in biochemical assays.
Mechanism of Action
The mechanism of action of “PMID27841045-Compound-133” involves its interaction with xanthine dehydrogenase/oxidase. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid, contributing to the generation of reactive oxygen species . The compound’s effects are mediated through its binding to the enzyme’s active site, inhibiting its activity and modulating purine metabolism .
Comparison with Similar Compounds
“PMID27841045-Compound-133” can be compared with other compounds that interact with xanthine dehydrogenase/oxidase, such as:
Allopurinol: A well-known inhibitor of xanthine oxidase used in the treatment of gout.
Febuxostat: Another xanthine oxidase inhibitor with a different chemical structure and higher potency.
Topiroxostat: A newer xanthine oxidase inhibitor with unique pharmacokinetic properties.
Uniqueness: Its interaction with xanthine dehydrogenase/oxidase and the resulting modulation of oxidative stress pathways distinguish it from other similar compounds .
Properties
Molecular Formula |
C17H11N3O2 |
---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
2-(3-cyano-4-phenylpyrrol-1-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C17H11N3O2/c18-9-14-10-20(11-15(14)12-4-2-1-3-5-12)16-8-13(17(21)22)6-7-19-16/h1-8,10-11H,(H,21,22) |
InChI Key |
XMNOTSLRNISRFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C=C2C#N)C3=NC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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